molecular formula C21H15ClN2 B161296 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole CAS No. 1707-67-1

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B161296
CAS No.: 1707-67-1
M. Wt: 330.8 g/mol
InChI Key: NSWNXQGJAPQOID-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2-chlorophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of benzil with 2-chlorobenzylamine in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of halogenated or nitrated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Phenyl-4,5-diphenyl-1H-imidazole
  • 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole
  • 2-(2-Bromophenyl)-4,5-diphenyl-1H-imidazole

Comparison: Compared to its analogs, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2/c22-18-14-8-7-13-17(18)21-23-19(15-9-3-1-4-10-15)20(24-21)16-11-5-2-6-12-16/h1-14H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNXQGJAPQOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6143-80-2
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6143-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8061894
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
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Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707-67-1
Record name 2-(o-Chlorophenyl)-4,5-diphenylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
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Record name 1H-Imidazole, 2-(2-chlorophenyl)-4,5-diphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole
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Q & A

Q1: What is known about the structural characteristics of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole?

A1: this compound is an organic compound with the molecular formula C21H15ClN2 []. Its crystal structure reveals two independent molecules within the asymmetric unit []. Notably, one molecule exhibits disorder in the chlorophenyl ring, with two orientations possible due to rotation around the bond connecting it to the imidazole ring []. These independent molecules form chains along the a-axis through N—H⋯N intermolecular hydrogen bonds [].

Q2: Has this compound been utilized in any specific chemical reactions or applications?

A2: While the provided research [] focuses on the structural characterization of this compound, a related compound, Fe3O4@SiO2·HM·SO3H, has been shown to catalyze the synthesis of various 2,4,5-trisubstituted imidazoles, including this compound, under microwave irradiation and solvent-free conditions []. This suggests potential applications of these imidazole derivatives in synthetic chemistry, but further research is needed to explore the specific reactivity and potential applications of this compound.

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